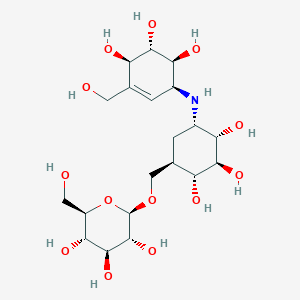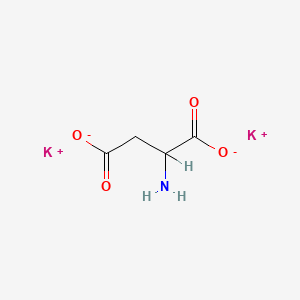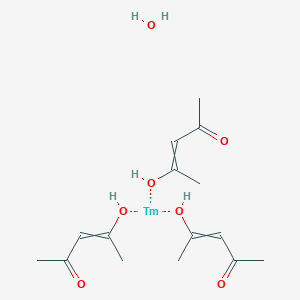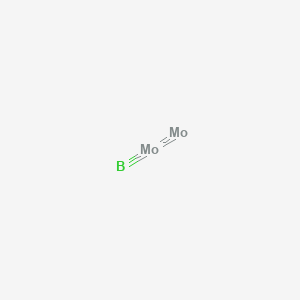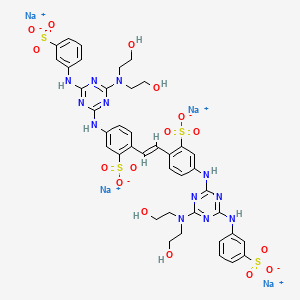
Fluorescent brightener 24
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
Fluorescent brightener 24, also known as Fungiqual, is a fluorescent brightening agent of a stilbene type . Its primary targets are materials such as textiles, paper, and plastics where it is used to enhance their appearance by increasing their perceived brightness and whiteness .
Mode of Action
This compound works via a fluorescent mechanism. It absorbs light in the ultraviolet (UV) spectrum and re-emits light in the blue region of the visible spectrum . This process is achieved through the compound’s organic molecules that possess a conjugated system of double bonds, allowing them to absorb UV light . Once the optical brighteners absorb UV light energy, they enter an excited state. To return to a lower energy state, the molecules release the absorbed energy in the form of visible light, specifically, they emit blue light .
Biochemical Pathways
The biochemical pathway of this compound primarily involves the absorption of UV light and the emission of blue lightInstead, it is a physical-chemical process that involves the transfer of energy from UV light to visible light .
Result of Action
The result of the action of this compound is the enhancement of the perceived whiteness and brightness of materials. The compound achieves this by absorbing UV light and re-emitting it as blue light, which enhances the perceived whiteness and brightness of the material . This results in an overall increase in the intensity of blue light, creating the perception of whiter and brighter colors to the human eye .
Action Environment
The action of this compound can be influenced by environmental factors such as light exposure and the type of material it is applied to. The compound requires exposure to UV light to absorb and re-emit light in the blue region of the visible spectrum . Furthermore, the compound’s effectiveness can vary depending on the type of material it is applied to, with some materials showing a more pronounced brightening effect than others . It is also worth noting that fluorescent brighteners are designed to remain on fabrics even after repeated washes .
生化分析
Biochemical Properties
Fluorescent Brightener 24, as a stilbene type fluorescent brightening agent, plays a role in biochemical reactions, particularly in the interaction with light. It absorbs radiation of high energy and re-emits this radiation as lower energy radiation, i.e., of longer wavelength . The difference in energy is transformed into kinetic energy
Cellular Effects
For instance, some studies have shown that fluorescent brighteners can affect the growth, locomotion, and reproduction of Caenorhabditis elegans .
Molecular Mechanism
The molecular mechanism of this compound primarily involves the absorption and emission of light. It absorbs high-energy radiation and re-emits it as lower-energy radiation This process is crucial for its function as a brightening agent
Dosage Effects in Animal Models
Some studies have shown that fluorescent brighteners can have noticeable effects on the inhibition of growth, locomotion, and reproduction of Caenorhabditis elegans
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of fluorescent brightener 24 involves several key steps. One common method includes the sulfonation of 4-nitrotoluene to produce 4-nitrotoluene-2-sulfonic acid. This intermediate is then subjected to self-oxidation using sodium hypochlorite in aqueous solutions to yield 4,4’-dinitrostilbene-2,2’-disulfonic acid. The nitro groups are subsequently reduced, and the resulting compound reacts with cyanuric chloride and amines or alcohols to form the final product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of diethylene glycol instead of water to increase yield and reduce reaction time. The product is crystallized directly from the sulfonation mixture using a solvent system such as acetone-benzene, which simplifies the work-up process and enhances efficiency .
化学反应分析
Types of Reactions: Fluorescent brightener 24 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro groups in the intermediate compounds are reduced to amines during the synthesis process.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly during the synthesis of triazinyl fluorescent brighteners.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite in aqueous solutions.
Reduction: Common reducing agents such as hydrogen or metal catalysts.
Substitution: Cyanuric chloride and various amines or alcohols.
Major Products Formed: The major products formed from these reactions include triazinyl fluorescent brighteners and other related compounds used in various industrial applications .
科学研究应用
Fluorescent brightener 24 has a wide range of scientific research applications:
Chemistry: Used as a fluorescent dye in various biochemical assays and analytical techniques.
Biology: Employed in bioimaging and fluorescence microscopy to stain and visualize biological samples.
Industry: Widely used in the textile and paper industries to enhance the brightness and whiteness of products.
相似化合物的比较
Fluorescent brightener 24 is unique among fluorescent brightening agents due to its specific chemical structure and properties. Similar compounds include:
Fluorescent brightener 28:
Fluorescent brightener 52: A coumarin-based compound used in various industrial applications.
Fluorescent brightener 378: Used in combination with other dyes for white luminescence applications.
This compound stands out due to its high efficiency and stability, making it a preferred choice in many industrial and research applications .
属性
IUPAC Name |
tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N12O16S4.4Na/c53-17-13-51(14-18-54)39-47-35(41-27-3-1-5-31(21-27)69(57,58)59)45-37(49-39)43-29-11-9-25(33(23-29)71(63,64)65)7-8-26-10-12-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(15-19-55)16-20-56)42-28-4-2-6-32(22-28)70(60,61)62;;;;/h1-12,21-24,53-56H,13-20H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;/q;4*+1/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFMEQTUGKXEQF-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40N12Na4O16S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1165.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: Fungiqual binds to chitin and certain glucans present in the cell walls of fungi [, , ]. This binding results in a bright fluorescence under ultraviolet (UV) light, allowing for easy visualization of fungal structures against a dark background [, , ].
A: Yes, Fungiqual has been shown to detect both yeast and mycelial forms of fungi []. It can be used on various samples including stool, intestinal fluid, biopsy specimens, and even tissue sections [, , ].
ANone: Fungiqual staining offers several advantages over conventional methods like the chromotrope trichrome stain:
- Speed: Fungiqual staining is rapid, often taking less than 30 minutes [].
- Sensitivity: It demonstrates high sensitivity in detecting fungal spores, even in challenging samples like archival paraffin sections [, ].
- Versatility: Fungiqual can be used on a variety of sample types, including those previously stained with other methods [].
ANone: While Fungiqual is a powerful tool, it's important to consider its limitations:
- Specificity: Fungiqual stains chitin and certain glucans, which are not exclusive to fungi. It can also stain some debris, although differentiating this from fungal structures is usually straightforward [].
- Fixation Sensitivity: Certain fixatives, like sodium acetate-acetic acid, polyvinyl acetate, and ethanol, can reduce the effectiveness of Fungiqual staining compared to formalin or Bouin's fixative [].
A: Fungiqual fluorescence can be quantitatively measured using specialized instruments like the Fluorescence Concentration Analyzer (FCA) []. This allows researchers to estimate fungal mass, which is particularly useful for studying fungal growth and response to antifungal agents [].
- Pope, L. M., & Lloyd, D. (1984). New fluorescence assay for the quantitation of fungi. Journal of Clinical Microbiology, 20(4), 603–609.
- Weber, R., Bryan, R. T., Owen, R. L., Wilcox, C. M., Gorelkin, L., & Visvesvara, G. S. (1992). Fluorescence techniques for diagnosing intestinal microsporidiosis in stool, enteric fluid, and biopsy specimens from acquired immunodeficiency syndrome patients with chronic diarrhea. Journal of Clinical Microbiology, 30(12), 3203–3208.
- Segal, E. (1998). Clinical-mycologic diagnosis of oral yeast infections. European Journal of Clinical Microbiology & Infectious Diseases, 17(1), 14–17.
- Schwartz, D. A., Lemos, L. B., Turner, J. A., & Loman, L. (2001). Comparison of staining methods and a nested PCR assay to detect Histoplasma capsulatum in tissue sections. American Journal of Clinical Pathology, 115(1), 131–135.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



